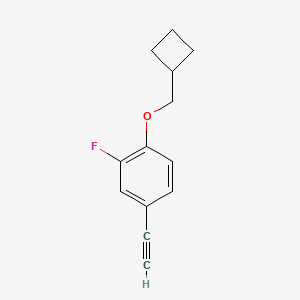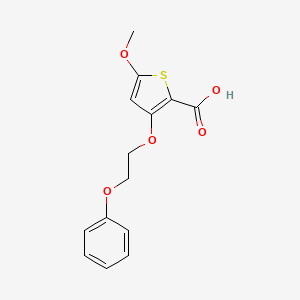
4-Methoxyhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyhexan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol where a methoxy group is attached to the fourth carbon of a hexanol chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxyhexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyhexanal with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxyhexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-methoxyhexanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methoxyhexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can yield 4-methoxyhexyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products:
Oxidation: 4-Methoxyhexanoic acid.
Reduction: 4-Methoxyhexane.
Substitution: 4-Methoxyhexyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methoxyhexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It serves as a solvent and a starting material for the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxyhexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation to 4-methoxyhexanal. This reaction is part of the metabolic pathway for the detoxification and utilization of alcohols in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Methylhexan-1-ol: Similar in structure but with a methyl group instead of a methoxy group.
4-Ethoxyhexan-1-ol: Contains an ethoxy group instead of a methoxy group.
4-Methoxybutan-1-ol: Shorter carbon chain with a methoxy group.
Uniqueness: 4-Methoxyhexan-1-ol is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the methoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical transformations.
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
4-methoxyhexan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-7(9-2)5-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GMWNKSAZTATRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)




![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


